

IACS-6274: A Technical Guide to a First-in-Class GLS1 Inhibitor

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Compound of Interest

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Introduction

IACS-6274 (also known as IPN60090) is a potent, selective, and orally bioavailable small molecule inhibitor of glutaminase-1 (GLS1).[1][2][3] Developed by the University of Texas MD Anderson Cancer Center's Therapeutics Discovery division, this agent targets the metabolic dependency of certain cancers on glutamine.[1][4] By inhibiting the conversion of glutamine to glutamate, IACS-6274 disrupts cancer cell metabolism, leading to cell death and showing promise in preclinical and clinical settings for the treatment of advanced solid tumors.[2] This document provides an in-depth overview of IACS-6274, its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

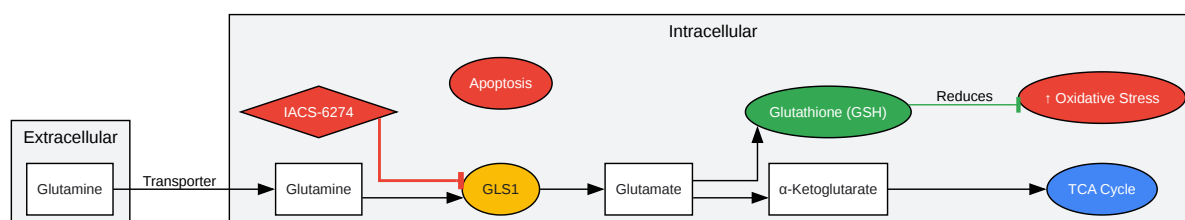
IACS-6274's primary mechanism of action is the selective inhibition of GLS1, a key enzyme in the metabolic pathway of glutaminolysis.[5][6] In many rapidly proliferating cancer cells, there is a heightened dependence on glutamine as a source of carbon and nitrogen for the synthesis of essential macromolecules and for energy production.[2]

GLS1 catalyzes the hydrolysis of glutamine to glutamate. Glutamate, in turn, can be converted into α -ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors. Glutamate is also a precursor for the synthesis of the antioxidant

glutathione (GSH). By blocking GLS1, IACS-6274 leads to a depletion of intracellular glutamate, which has several downstream effects:

- Inhibition of the TCA Cycle: Reduced levels of α -ketoglutarate impair the TCA cycle, leading to decreased energy production.
- Disruption of Redox Homeostasis: The depletion of glutamate limits the synthesis of glutathione, a critical antioxidant, rendering cancer cells vulnerable to oxidative stress.
- Induction of Cell Death: The combined effects of metabolic and oxidative stress trigger apoptosis in cancer cells.[2]

The anti-tumor activity of IACS-6274 is particularly pronounced in tumors with specific molecular characteristics, such as low expression of asparagine synthetase (ASNS) or mutations in KEAP1/NFE2L2, which further sensitize the cells to disruptions in glutamine metabolism.[6]



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IACS-6274 inhibits GLS1, blocking glutamine to glutamate conversion.

Quantitative Data

Preclinical Data

The preclinical activity of IACS-6274 has been characterized by its potent and selective inhibition of GLS1 and its effects on cancer cell proliferation and in vivo tumor growth.

Parameter	Value	Species/System	Notes
IC50 (GLS1)	31 nM	Recombinant Human GAC isoform	Dual-coupled enzyme assay.
IC50 (GLS2)	>50,000 nM	Recombinant Human	Demonstrates high selectivity for GLS1 over GLS2.
IC50 (A549 cell proliferation)	26 nM	Human Lung Carcinoma Cell Line	
Pharmacokinetics (Mouse)			
Clearance (CL)	4.1 mL/min/kg	Mouse	Following a 3 mg/kg intravenous dose.
Half-life (t1/2)	1 hour	Mouse	Following a 3 mg/kg intravenous dose.
Max Concentration (Cmax)	19 µM	Mouse	Following a 10 mg/kg oral dose.
Oral Bioavailability (F%)	89%	Mouse	
In Vivo Efficacy	Comparable to CB-839	Mouse	100 mg/kg twice daily oral administration for 30 days.

Data sourced from InvivoChem.

Clinical Data (Phase I Trial - NCT03894540)

A first-in-human, biomarker-driven Phase I trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of IACS-6274 in patients with advanced solid tumors.^{[1][5]}

Parameter	Value	Notes
Recommended Phase II Dose	180 mg twice daily	
Pharmacokinetics (at 180 mg BID)	At steady-state (Cycle 1 Day 14).	
Cmax	45.8 ± 18.6 µM	
AUC(0-12hrs)	382.48 ± 159.27 h*µM	
Half-life	~12 hours	
Pharmacodynamics (Target Inhibition)	Decrease in glutamate to glutamine ratios in plasma at Day 14.	
120 mg dose	82.5% inhibition (p<0.0001)	
180 mg dose	83.9% inhibition (p<0.0001)	
240 mg dose	85.3% inhibition (p<0.0001)	
Clinical Efficacy	In 20 evaluable patients.	
Best Response	Stable Disease in 17 patients	
Disease Control Rate at 12 weeks	60%	
Durable Stable Disease (≥6 months)	6 patients	Including patients with ASNS-low ovarian cancer, PD-1 resistant melanoma, NF1-mutant leiomyosarcoma, and STK11-mutant NSCLC.[5]
Common Adverse Events (Grade 1-2)	Photopsia, photophobia, increased creatinine, increased AST	
Dose-Limiting Toxicity (at 240 mg)	Grade 3 acute renal failure and posterior reversible encephalopathy syndrome	

(PRES) in one patient (fully resolved)

Data sourced from ASCO 2021 presentations.[\[5\]](#)[\[7\]](#)

Experimental Protocols

Detailed experimental protocols for the studies on IACS-6274 are proprietary. However, based on published abstracts and summaries, the methodologies for key experiments can be outlined.

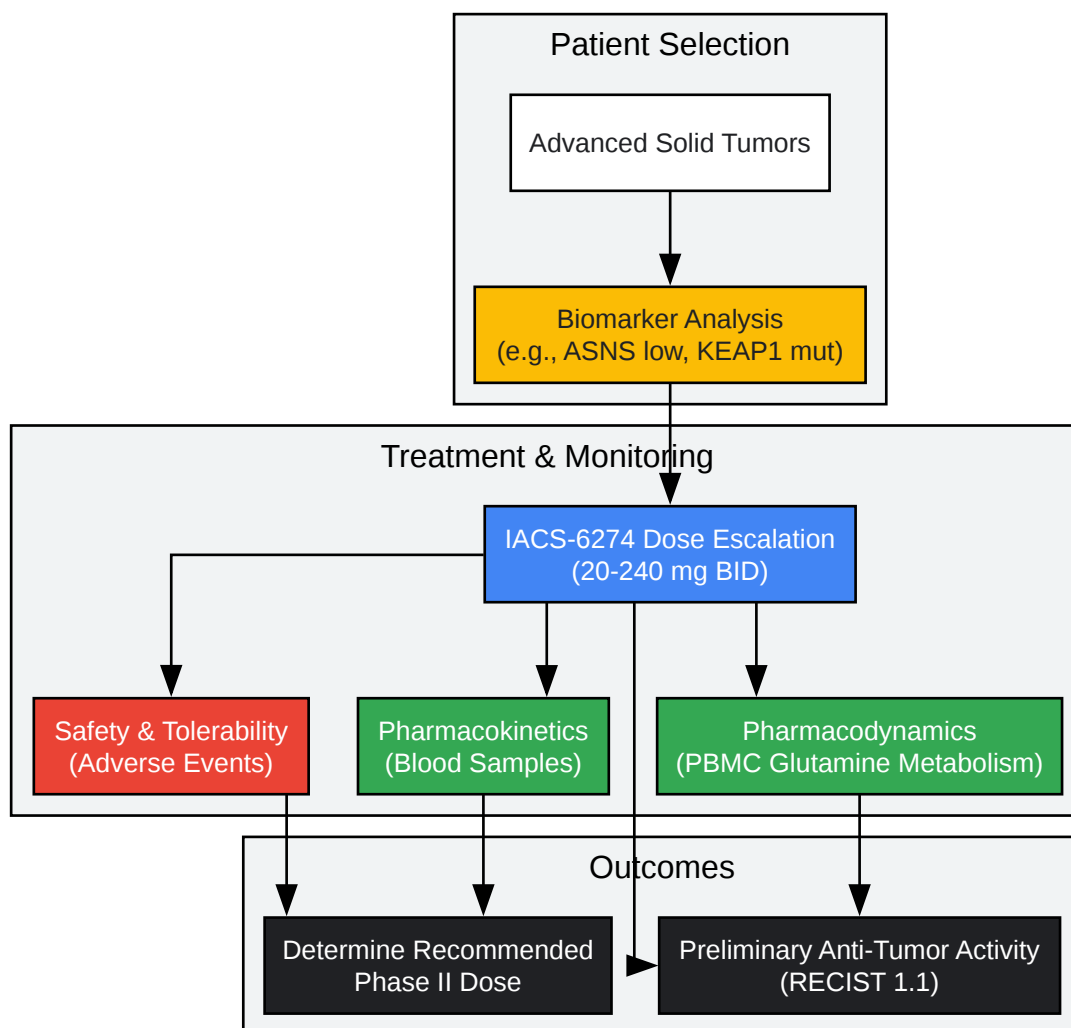
GLS1/GLS2 Enzyme Inhibition Assays

- Objective: To determine the potency and selectivity of IACS-6274 against GLS1 and GLS2 enzymes.
- Methodology:
 - A dual-coupled enzyme assay was utilized for the GLS1 activity measurement.
 - For GLS2, a dual-coupled fluorescence assay was performed in a 384-well plate format.
 - The assay buffer for the GLS2 assay consisted of 50 mM HEPES (pH 7.4), 250 μ M EDTA (pH 8), and 0.12 mM Triton-X 100.
 - IACS-6274 was serially diluted and incubated with the recombinant enzymes.
 - Enzyme activity was measured, and the percentage of inhibition was calculated relative to a vehicle control.
 - IC50 values were determined by fitting the data to a four-parameter logistic curve.

Pharmacodynamic Assessment in Clinical Trials

- Objective: To confirm target engagement and measure the biological effect of IACS-6274 in patients.
- Methodology:

- Serial blood samples were collected from patients at baseline and during treatment.
- Peripheral blood mononuclear cells (PBMCs) were isolated from the blood samples.
- Glutamine metabolism in PBMCs was assessed using ^{13}C -isotope labeling to trace the conversion of glutamine to glutamate.
- The ratios of glutamate to glutamine were measured to determine the level of GLS1 inhibition.
- This in-house developed clinical assay established a robust pharmacokinetic/pharmacodynamic relationship.[1][4]



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High-level workflow for the Phase I clinical trial of IACS-6274.

Resistance Mechanisms

Emerging preclinical data suggests that the PI3K/AKT/mTOR signaling pathway may be a significant contributor to resistance against IACS-6274. In preclinical models, the dual targeting of GLS1 and the PI3K/AKT/mTOR pathway resulted in synergistic anti-tumor efficacy. This indicates a potential rational combination therapy strategy for future clinical development.

Conclusion

IACS-6274 is a promising, first-in-class GLS1 inhibitor with a well-defined mechanism of action targeting cancer cell metabolism. It has demonstrated a favorable pharmacokinetic profile, high selectivity, and encouraging signs of anti-tumor activity in a biomarker-selected patient population during its Phase I clinical trial.[1][5] Further investigation into rational combination therapies, such as with PI3K/AKT/mTOR inhibitors, may maximize the clinical benefit of IACS-6274 in patients with advanced solid tumors.

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